
2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate typically involves the condensation of a benzopyran derivative with benzoic acid or its derivatives. One common method is the esterification reaction between 3-hydroxy-2-oxo-2H-1-benzopyran and benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and cardiovascular disorders.
Mécanisme D'action
The mechanism of action of 2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can modulate various signaling pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 3-Hydroxy-4-oxo-2H-1-benzopyran
- 2,3-Dihydro-2-oxo-1H-benzopyran-4-carboxylic acid
Uniqueness
2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This ester group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
87532-13-6 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
(2-oxo-3,4-dihydrochromen-3-yl) benzoate |
InChI |
InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)20-14-10-12-8-4-5-9-13(12)19-16(14)18/h1-9,14H,10H2 |
Clé InChI |
RGFUPHWLYADWFG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)OC2=CC=CC=C21)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
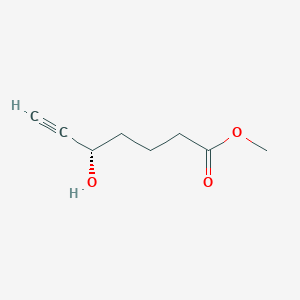
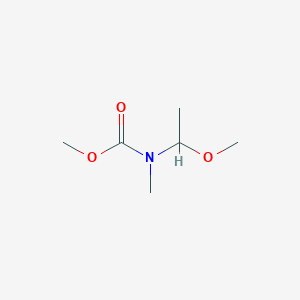
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)
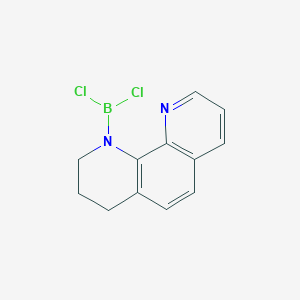
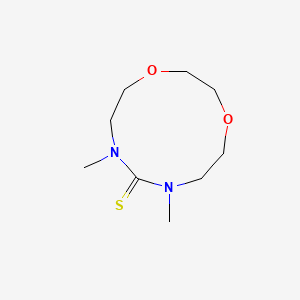

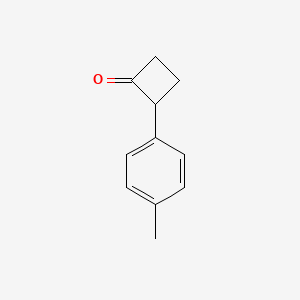
![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)

![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)
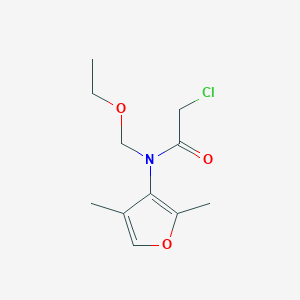
![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
